Cas no 64747-75-7 (4-(fluoromethyl)benzene-1-sulfonyl fluoride)

4-(Fluoromethyl)benzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride compound, characterized by its reactive sulfonyl fluoride and fluoromethyl functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing fluoromethyl and sulfonyl fluoride moieties into target molecules. The sulfonyl fluoride group is known for its stability and selective reactivity, often utilized in click chemistry and bioconjugation applications. The fluoromethyl group enhances lipophilicity and metabolic stability, making the compound useful in pharmaceutical and agrochemical research. Its dual functionality allows for versatile derivatization, enabling the development of novel fluorinated compounds with tailored properties for advanced material and life science applications.
4-(fluoromethyl)benzene-1-sulfonyl fluoride structure
64747-75-7 structure
Product Name:4-(fluoromethyl)benzene-1-sulfonyl fluoride
CAS No:64747-75-7
MF:C7H6F2O2S
MW:192.183147907257
CID:1680556
PubChem ID:21407906
Update Time:2025-05-26

4-(fluoromethyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl fluoride, 4-(fluoromethyl)-
    • 4-(fluoromethyl)benzene-1-sulfonyl fluoride
    • 4-(fluoromethyl)benzene-1-sulfonylfluoride
    • 64747-75-7
    • EN300-122896
    • SCHEMBL11700692
    • Inchi: 1S/C7H6F2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
    • InChI Key: TYHXSKTVXMXJIE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CF)=CC=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 192.00568
  • Monoisotopic Mass: 192.00565693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

4-(fluoromethyl)benzene-1-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122896-0.05g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
0.05g
$1140.0 2023-06-08
Enamine
EN300-122896-0.1g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
0.1g
$1195.0 2023-06-08
Enamine
EN300-122896-0.25g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
0.25g
$1249.0 2023-06-08
Enamine
EN300-122896-0.5g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
0.5g
$1302.0 2023-06-08
Enamine
EN300-122896-1.0g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
1g
$1357.0 2023-06-08
Enamine
EN300-122896-2.5g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
2.5g
$2660.0 2023-06-08
Enamine
EN300-122896-5.0g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
5g
$3935.0 2023-06-08
Enamine
EN300-122896-10.0g
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
10g
$5837.0 2023-06-08
Enamine
EN300-122896-50mg
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
50mg
$912.0 2023-10-02
Enamine
EN300-122896-100mg
4-(fluoromethyl)benzene-1-sulfonyl fluoride
64747-75-7
100mg
$956.0 2023-10-02

Additional information on 4-(fluoromethyl)benzene-1-sulfonyl fluoride

Professional Introduction to 4-(fluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 64747-75-7)

4-(fluoromethyl)benzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. With the CAS number 64747-75-7, this compound is widely recognized for its role as an intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzene ring substituted with a sulfonyl fluoride group and a fluoromethyl moiety, makes it a versatile building block for the development of novel therapeutic agents.

The importance of 4-(fluoromethyl)benzene-1-sulfonyl fluoride in modern chemistry cannot be overstated. The presence of both the sulfonyl fluoride and fluoromethyl groups imparts distinct reactivity and functionality, which are highly valuable in medicinal chemistry. These groups can participate in various chemical transformations, enabling the synthesis of complex molecules with tailored biological activities. For instance, sulfonyl fluorides are known to be excellent leaving groups in nucleophilic substitution reactions, while fluoromethyl groups can enhance metabolic stability and binding affinity in drug candidates.

In recent years, there has been a surge in research focused on the development of new pharmaceuticals that target challenging diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 4-(fluoromethyl)benzene-1-sulfonyl fluoride has emerged as a key intermediate in several high-profile drug discovery programs. Its ability to serve as a precursor for bioactive scaffolds has been leveraged to create molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating various forms of cancer.

The synthetic utility of 4-(fluoromethyl)benzene-1-sulfonyl fluoride extends beyond pharmaceutical applications. It has also found utility in materials science and agrochemical research. The unique electronic properties of the fluoromethyl group make it an attractive feature for designing advanced materials with specific optoelectronic characteristics. Additionally, sulfonyl fluorides are frequently employed in the synthesis of agrochemicals due to their stability and reactivity, which contribute to the development of more effective crop protection agents.

The latest advancements in synthetic methodologies have further highlighted the significance of 4-(fluoromethyl)benzene-1-sulfonyl fluoride. Modern techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and scalable syntheses of this compound. These innovations have not only improved the availability of 4-(fluoromethyl)benzene-1-sulfonyl fluoride but also opened new avenues for its application in complex molecule synthesis. Researchers are now exploring its use in the development of next-generation therapeutics that target previously untreatable conditions.

The biological activity of compounds derived from 4-(fluoromethyl)benzene-1-sulfonyl fluoride has been extensively studied in recent years. Preclinical data suggest that derivatives of this compound exhibit promising effects on various biological pathways. For instance, some analogs have shown inhibitory activity against enzymes involved in inflammatory responses, making them potential candidates for treating autoimmune diseases. Others have demonstrated antiviral properties, highlighting their potential role in combating infectious diseases caused by RNA viruses.

The safety profile of 4-(fluoromethyl)benzene-1-sulfonyl fluoride is another critical aspect that has been thoroughly evaluated by researchers. Due to its role as an intermediate rather than an end-product, its direct application in therapeutic settings is limited. However, studies on related compounds have provided valuable insights into its potential toxicity and handling requirements. These findings are crucial for ensuring safe laboratory practices and guiding future industrial applications.

The future prospects for 4-(fluoromethyl)benzene-1-sulfonyl fluoride are bright, with ongoing research aiming to uncover new applications and optimize its synthetic pathways. As drug discovery efforts continue to evolve, this compound is expected to remain a cornerstone in the development of innovative therapeutics. Collaborative efforts between academia and industry will be essential to fully realize its potential and address emerging challenges in medicinal chemistry.

In conclusion, 4-(fluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 64747-75-7) is a multifaceted compound with significant implications for pharmaceutical research and beyond. Its unique structural features and reactivity make it an invaluable tool for synthesizing biologically active molecules with diverse applications. As our understanding of its properties continues to grow, so too will its role in advancing chemical innovation and improving human health.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent